Saikosaponin B2

Descripción general

Descripción

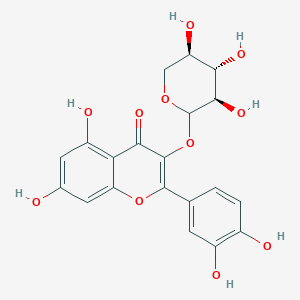

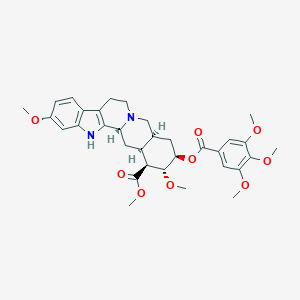

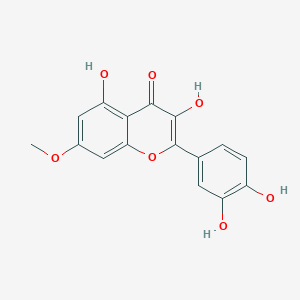

Saikosaponin B2 is a bioactive compound isolated from the roots of Bupleurum falcatum, a plant commonly used in traditional Chinese medicine. This compound belongs to the class of triterpene saponins and is known for its diverse pharmacological properties, including anti-inflammatory, hepatoprotective, and anticancer effects .

Aplicaciones Científicas De Investigación

Saikosaponin B2 has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications in treating liver diseases, inflammation, and cancer.

Industry: It is used in the development of pharmaceutical formulations and health supplements

Mecanismo De Acción

Saikosaponin B2 exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the IKK/IκBα/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Anticancer: It regulates the STK4/IRAK1/NF-κB pathway, inhibiting the growth of cancer cells.

Antiviral: It blocks the cellular entry of viruses by interacting with viral envelope glycoproteins.

Análisis Bioquímico

Biochemical Properties

Saikosaponin B2 interacts with various biomolecules, influencing biochemical reactions. For instance, it has been found to inhibit calcium flux induced by polygodial or allyl isothiocyanate in HEK293 cells expressing human TRPA1 . This suggests that this compound may interact with ion channels, affecting their function and subsequent cellular processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits proliferation and migration, reducing levels of phosphorylated STAT3, VASP, matrix metallopeptidase (MMP) 2 and MMP9 . This suggests that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit hepatitis C virus (HCV) viral entry into cells, but not replication, suggesting that it may interact with specific biomolecules to inhibit enzyme activation . Furthermore, it has been shown to protect SH-SY5Y cells from hydrogen peroxide-induced cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been shown to inhibit the proliferation and migration of MCF-7 cells, with these effects being observed over a period of time . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exhibit robust antiviral efficacy against FHV-1 at concentrations devoid of cytotoxicity . This suggests that this compound may have threshold effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that saikosaponins are mainly synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole . This indicates that this compound may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters . This suggests that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is mainly stored in vacuoles . It is speculated that saikosaponins are synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole by the endoplasmic reticulum (ER) or the fusion of vacuoles . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Saikosaponin B2 can be synthesized through the hydrolysis of saikosaponin A and saikosaponin D using recombinant glycoside hydrolases. These enzymes, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, exhibit glycoside cleavage activity at optimal conditions of 30–37°C and pH 6.5–7.0 .

Industrial Production Methods: The industrial production of this compound involves the extraction of Bupleurum falcatum roots followed by purification using preparative high-performance liquid chromatography. The process includes the hydrolysis of saikosaponins to produce saikogenin F and saikogenin G, which are then further purified to obtain this compound .

Análisis De Reacciones Químicas

Types of Reactions: Saikosaponin B2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions include various saikosaponin derivatives with modified pharmacological properties .

Comparación Con Compuestos Similares

Saikosaponin B2 is compared with other saikosaponins such as saikosaponin A, saikosaponin D, and saikosaponin C:

Saikosaponin A and D: These compounds also exhibit anti-inflammatory and anticancer properties but differ in their molecular targets and pathways.

Saikosaponin C: It has similar hepatoprotective effects but with different mechanisms of action.

Uniqueness: this compound is unique due to its potent inhibition of the IKK/IκBα/NF-κB signaling pathway, making it a promising candidate for anti-inflammatory and anticancer therapies .

List of Similar Compounds:

- Saikosaponin A

- Saikosaponin D

- Saikosaponin C

- Punicalin

- Punicalagin

Propiedades

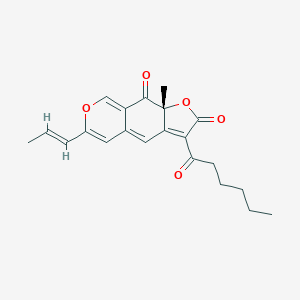

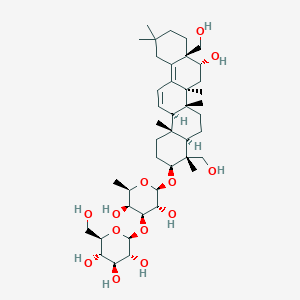

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-ORAXXRKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58316-41-9 | |

| Record name | Saikosaponin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.